BenchChemオンラインストアへようこそ!

4-Bromo-2-nitrobenzoic acid

Organic Synthesis Process Chemistry Isomer Separation

4-Bromo-2-nitrobenzoic acid (CAS 99277-71-1) is a disubstituted aromatic carboxylic acid bearing a bromine atom at the para position and a nitro group ortho to the carboxyl function, with the molecular formula C₇H₄BrNO₄ and a molecular weight of 246.01 g/mol. It is supplied as a white-to-gray or pale-yellow crystalline solid with a melting point of 163–169 °C, a predicted pKa of 1.97 ± 0.25, and is insoluble in water but soluble in methanol.

Molecular Formula C7H4BrNO4
Molecular Weight 246.01 g/mol
CAS No. 99277-71-1
Cat. No. B134218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-nitrobenzoic acid
CAS99277-71-1
Molecular FormulaC7H4BrNO4
Molecular Weight246.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C7H4BrNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)
InChIKeyZIRHHEZLJGORGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-nitrobenzoic Acid (CAS 99277-71-1): Procurement-Relevant Physicochemical and Regulatory Profile


4-Bromo-2-nitrobenzoic acid (CAS 99277-71-1) is a disubstituted aromatic carboxylic acid bearing a bromine atom at the para position and a nitro group ortho to the carboxyl function, with the molecular formula C₇H₄BrNO₄ and a molecular weight of 246.01 g/mol . It is supplied as a white-to-gray or pale-yellow crystalline solid with a melting point of 163–169 °C, a predicted pKa of 1.97 ± 0.25, and is insoluble in water but soluble in methanol [1]. The compound is classified under GHS as Acute Toxicity Category 4 (oral), Eye Irritant Category 2, Skin Irritant Category 2, and Skin Sensitizer Category 1 . It is commercially available from major suppliers at purities typically ≥97% (HPLC) and is utilized as a key intermediate in the synthesis of the farnesyltransferase inhibitor Lonafarnib [1].

Why 4-Bromo-2-nitrobenzoic Acid Cannot Be Replaced by Positional Isomers or Alternative Halogen Analogs


Substitution of 4-bromo-2-nitrobenzoic acid with a positional isomer such as 4-bromo-3-nitrobenzoic acid or a halogen analog such as 4-chloro-2-nitrobenzoic acid introduces quantifiable shifts in acidity, cross-coupling reactivity, synthetic accessibility, and solid-state properties that directly impact reaction outcomes and procurement decisions [1]. The ortho-nitro/para-bromo arrangement in the target compound produces a uniquely strong acid (predicted pKa ~1.97) compared with the 3-nitro isomer (pKa ~3.35) — a roughly 24-fold difference in acid dissociation constant — which governs solubility, salt formation, and chromatographic behavior [1]. The C–Br bond provides a substantially lower activation energy for palladium-catalyzed oxidative addition (approximately 10 kcal/mol) compared with the C–Cl bond (approximately 12 kcal/mol), meaning that chloro analogs cannot match the coupling efficiency under standardized conditions [1]. Furthermore, the synthetic routes to each isomer are not interchangeable; the 1952 definitive study by Erickson et al. demonstrated that direct nitration of m-bromobenzoic acid yields only 3.7% of the 3-bromo-2-nitro isomer versus the 4-bromo-2-nitro isomer obtainable in good yield via nitrile hydrolysis or toluic oxidation pathways [1]. These differences are not theoretical — they manifest in validated pharmaceutical syntheses where the specific 4-bromo-2-nitro regioisomer is an irreplaceable intermediate for Lonafarnib [1].

Quantitative Comparator Evidence: Where 4-Bromo-2-nitrobenzoic Acid (CAS 99277-71-1) Is Differentiated from Its Closest Analogs


Synthetic Accessibility: Comparative Yields for Isomeric Bromo-2-nitrobenzoic Acids from a Single Authoritative Study

In the foundational 1952 study by Erickson, Dechary, and Pullig, the four isomeric bromo-2-nitrobenzoic acids were synthesized and their preparative yields directly compared [1]. The 4-bromo-2-nitrobenzoic acid (target compound) was obtained via two routes: hydrolysis of 4-bromo-2-nitrobenzonitrile (nitrile prepared in 66% yield from 4-bromo-2-nitroaniline via diazotization) and permanganate oxidation of 4-bromo-2-nitrotoluene, both described as giving satisfactory-to-good results [1]. In sharp contrast, the 3-bromo-2-nitrobenzoic acid isomer was isolated in only 3.7% yield from direct nitration of m-bromobenzoic acid; the 5-bromo-2-nitro isomer dominated that nitration as the major product [1]. The 6-bromo-2-nitrobenzoic acid was a new compound obtained in 86% yield via a different route (diazotization/cuprous bromide of 6-nitroanthranilic acid), but this route requires a multi-step preparation of the anthranilic acid precursor [1]. Thus, among the four isomers, the 4-bromo-2-nitro isomer occupies a uniquely favorable position: preparatively accessible in good yield without requiring exotic starting materials, unlike the 3-bromo isomer (very low direct yield) or the 6-bromo isomer (multi-step precursor synthesis) [1].

Organic Synthesis Process Chemistry Isomer Separation

Acidity (pKa) Differentiation: Ortho-Nitro/Para-Bromo vs. Meta-Nitro/Para-Bromo Positional Isomer

The predicted pKa of 4-bromo-2-nitrobenzoic acid is 1.97 ± 0.25, reflecting the strong electron-withdrawing effect of the ortho-nitro group combined with the para-bromo substituent . In contrast, the positional isomer 4-bromo-3-nitrobenzoic acid (CAS 6319-40-0), where the nitro group is meta to the carboxyl function, has a predicted pKa of 3.35 ± 0.10 . This represents a ΔpKa of approximately 1.38 units, corresponding to a roughly 24-fold difference in acid dissociation constant (Ka). The dramatic enhancement of acidity in the 2-nitro isomer is attributable to the well-established ortho effect of the nitro group, which stabilizes the carboxylate anion through both through-space electrostatic interaction and through-bond electron withdrawal . The 3-nitro isomer lacks this ortho stabilization and is consequently a much weaker acid. For comparison, the mono-substituted 2-nitrobenzoic acid (no bromine) has a measured pKa of 2.16, while 4-bromobenzoic acid (no nitro) has a measured pKa of approximately 3.96, confirming that both substituents contribute to the enhanced acidity, with the ortho-nitro group providing the dominant effect .

Physical Organic Chemistry Acid-Base Behavior Separation Science

Cross-Coupling Reactivity: C–Br vs. C–Cl Oxidative Addition Activation Energy Differential

4-Bromo-2-nitrobenzoic acid is specifically documented by Sigma-Aldrich to undergo Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis, a transformation central to its role as a Lonafarnib intermediate . The chloro analog, 4-chloro-2-nitrobenzoic acid (CAS 6280-88-2), shares the same substitution pattern but carries a C–Cl bond in place of C–Br . Computational studies on aryl halide oxidative addition — the rate-determining step in Pd(0)-catalyzed cross-coupling — have established intrinsic activation energies of approximately 12 kcal/mol for C–Cl cleavage versus approximately 10 kcal/mol for C–Br cleavage, with C–I being the most facile at approximately 5 kcal/mol [1]. This 2 kcal/mol difference translates to a significantly lower reaction temperature requirement and/or shorter reaction time for the bromo compound under otherwise identical conditions. Furthermore, comparative catalytic studies have explicitly demonstrated that palladium catalysts promote clean cross-alkylation of aryl bromides while failing to activate aryl chlorides under the same conditions [1]. The Sigma-Aldrich application note for 4-chloro-2-nitrobenzoic acid lists only general organic synthesis uses and does not specify any cross-coupling application, consistent with the reduced reactivity of the chloroarene .

Palladium Catalysis Negishi Coupling Cross-Coupling Reaction Medicinal Chemistry

Melting Point Differentiation: Identity Confirmation and Purity Assessment vs. Positional Isomers and Halogen Analogs

The melting point of 4-bromo-2-nitrobenzoic acid is consistently reported in the range 163–169 °C across multiple authoritative sources including Sigma-Aldrich (165–169 °C) , TCI (164–169 °C), and Delta-B (163–169 °C) . This value is diagnostically distinct from its closest comparators. The chlorine analog, 4-chloro-2-nitrobenzoic acid (CAS 6280-88-2), melts at 141–146 °C — a difference of 18–28 °C versus the target compound . The positional isomer 4-bromo-3-nitrobenzoic acid (CAS 6319-40-0) melts at 202–204 °C — a difference of 33–41 °C . The other positional isomer, 2-bromo-4-nitrobenzoic acid (CAS 16426-64-5), melts at 165–168 °C, which partially overlaps with the target range but can be distinguished by other properties including the pKa (1.98 vs. 1.97) and chromatographic retention . These melting point gaps are sufficiently large to serve as a primary identity confirmation tool: a melting point below 160 °C would indicate contamination with the chloro analog, while a melting point above 200 °C would suggest the presence of the 3-nitro positional isomer.

Analytical Chemistry Quality Control Solid-State Characterization

Validated Pharmaceutical Application: Irreplaceable Intermediate in the FDA-Approved Drug Lonafarnib (Zokinvy™)

4-Bromo-2-nitrobenzoic acid is documented as a synthetic intermediate in the manufacture of Lonafarnib (L469445, brand name Zokinvy™), an orally active farnesyltransferase inhibitor approved by the FDA in November 2020 for the treatment of Hutchinson-Gilford Progeria Syndrome (HGPS) and processing-deficient progeroid laminopathies [1]. Multiple independent chemical suppliers and database entries — including GLPBio, BOC Sciences, ChemSrc, InvivoChem, and ChemicalBook — consistently identify this compound specifically as the Lonafarnib intermediate, not its positional isomers or halogen analogs [1]. The synthesis involves a Negishi-type coupling of 4-bromo-2-nitrobenzoic acid with dimethylzinc under palladium-phosphine catalysis, capitalizing on the specific reactivity of the para-bromine in the presence of the ortho-nitro group . No equivalent validated pharmaceutical application has been documented for 4-chloro-2-nitrobenzoic acid, 4-bromo-3-nitrobenzoic acid, or 2-bromo-4-nitrobenzoic acid in any FDA-approved drug synthesis pathway. The compound's role in a registered pharmaceutical manufacturing route provides procurement relevance beyond academic research: it is tied to a specific drug substance with established quality requirements and supply chain oversight.

Pharmaceutical Synthesis Farnesyltransferase Inhibition Process Validation

Procurement-Driven Application Scenarios for 4-Bromo-2-nitrobenzoic Acid (CAS 99277-71-1)


Pharmaceutical Intermediate for Lonafarnib and Farnesyltransferase Inhibitor Programs

4-Bromo-2-nitrobenzoic acid is the established intermediate for the Negishi-type coupling step in Lonafarnib synthesis, where its para-bromine undergoes palladium-catalyzed cross-coupling with dimethylzinc to construct the key carbon-carbon bond . Procurement for this application demands HPLC purity ≥98%, with specified limits on individual impurities (≤0.5%), moisture (≤0.5%), residue on ignition (≤0.1%), and heavy metals (≤10 ppm), as documented by commercial manufacturers supplying pharmaceutical-grade material [1]. The positional isomers (4-bromo-3-nitrobenzoic acid, 2-bromo-4-nitrobenzoic acid) and the chloro analog cannot substitute in this validated route because the specific electronic environment of the ortho-nitro/para-bromo arrangement governs both the reactivity and the regiochemical outcome of the coupling step.

Cross-Coupling Building Block for Medicinal Chemistry Library Synthesis

The bromine atom at the para position provides a versatile handle for Suzuki, Negishi, Heck, and Sonogashira cross-coupling reactions, enabling the construction of biaryl and aryl-alkenyl libraries for drug discovery . The 2 kcal/mol activation energy advantage of C–Br over C–Cl in oxidative addition (10 vs. 12 kcal/mol) means that 4-bromo-2-nitrobenzoic acid can participate in coupling reactions under milder conditions (lower temperature, shorter reaction time) than its chloro analog . The ortho-nitro group can subsequently be reduced to an amine, allowing further diversification through amide bond formation, reductive amination, or diazotization chemistry — a sequential functionalization strategy not accessible with the 3-nitro or 4-nitro positional isomers, where the nitro group is positioned differently relative to the carboxyl function [1].

Precursor for Nitrogen-Containing Heterocyclic Synthesis

The ortho-nitro/carboxyl arrangement in 4-bromo-2-nitrobenzoic acid makes it a direct precursor for nitrogen-containing heterocycles. For example, reaction with thiosemicarbazide yields 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine, a structurally characterized compound with a dihedral angle of 40.5° between the thiadiazole and benzene rings . Reductive N-heterocyclization of 2-nitrobenzoic acid derivatives with formamide mediated by indium(III) or bismuth(III) salts provides direct access to quinazolinone scaffolds, a privileged structure in anticancer drug discovery . The para-bromine remains available for further functionalization after heterocycle formation, providing a synthetic advantage over non-halogenated 2-nitrobenzoic acid for building complex fused-ring systems.

Analytical Reference Standard and Quality Control Identity Marker

The well-defined melting point range (163–169 °C) and the large melting point separation from common contaminants — 4-chloro-2-nitrobenzoic acid (141–146 °C) and 4-bromo-3-nitrobenzoic acid (202–204 °C) — make this compound suitable as a melting point reference standard for identity confirmation in QC laboratories . Suppliers including Bidepharm and AKSci provide batch-specific certificates of analysis with HPLC, NMR, and GC data, supporting its use as a calibration standard in chromatographic method development [1]. The compound's insolubility in water and solubility in methanol provides an additional simple identity check that differentiates it from the chloro analog, which shows measurable water solubility (0.53 g/100 mL at 15 °C) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.